2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of such compounds often involve the interaction of the thiazole ring with various targets, inducing a wide range of biological activities .Physical and Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Photodynamic Therapy Applications
One study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated high-affinity inhibition of the enzyme in vitro, suggesting their potential use in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antimicrobial and Anticancer Activities
Research into mixed-ligand copper(II)-sulfonamide complexes revealed their effect on DNA binding, cleavage, genotoxicity, and anticancer activity. The study highlighted the role of the N-sulfonamide derivative in determining the interaction with DNA and showed promising antiproliferative activity in human tumor cells, indicating potential for therapeutic applications (González-Álvarez et al., 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block have been documented. These compounds exhibited good antifungal activity, showcasing the versatility of sulfonamide derivatives in synthesizing bioactive molecules (Khodairy, Ali, & El-wassimy, 2016).
Molecular Docking and Bioassay Studies
A study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide highlighted its synthesis and crystal structure, along with molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. The compound's structure was determined by X-ray crystallography, and it showed no inhibition potency for cyclooxygenase enzymes, suggesting a selective approach in drug design (Al-Hourani et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2,4-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-6-9-19(15(3)11-13)28(25,26)24-18-12-16(8-7-14(18)2)20-23-17-5-4-10-22-21(17)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNXZFXGYKQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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